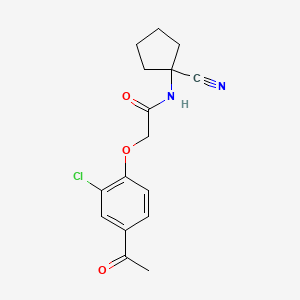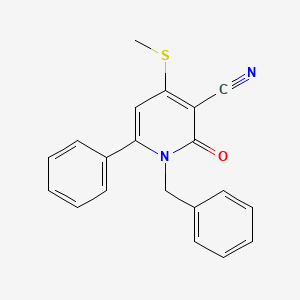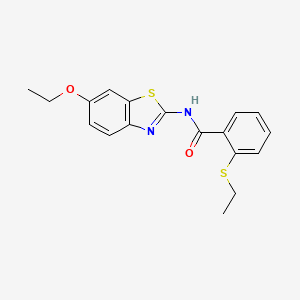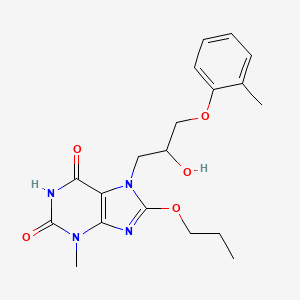
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide, also known as CP-945,598, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of cyclopentyl amides and has shown potential in various biological studies.
Mecanismo De Acción
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide acts as a selective antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of immune function. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide binds to CB2 receptors and inhibits their activation, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide has been shown to reduce inflammation and pain in various animal models of disease. It has also been shown to inhibit the migration of immune cells to sites of inflammation. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide does not have any significant effects on the central nervous system, making it a potential candidate for the treatment of inflammatory diseases without causing unwanted side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide is its high selectivity for CB2 receptors. This allows for more targeted and specific studies of CB2 receptor function. However, the limitations of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide include its limited solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide. One potential direction is the development of more potent and selective CB2 receptor antagonists for the treatment of inflammatory diseases. Another direction is the investigation of the role of CB2 receptors in various disease states and the potential for CB2 receptor modulation as a therapeutic strategy. Additionally, the use of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide in combination with other drugs for the treatment of inflammatory diseases should be explored.
Métodos De Síntesis
The synthesis of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide involves the reaction of 4-acetyl-2-chlorophenol with 1-cyanocyclopentylamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid and acetic anhydride to yield the final compound. This synthesis method has been optimized for high yield and purity of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide has also been studied for its anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11(20)12-4-5-14(13(17)8-12)22-9-15(21)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUANHRGYDLTGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2(CCCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B2703633.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2703634.png)
![5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2703637.png)
![1-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2703638.png)
![(5,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2703639.png)
![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2703641.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2703642.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2703644.png)

![(4R)-3-[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2703648.png)
![5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2703649.png)
